molecular formula C7H5ClINO2 B1291610 2-Amino-4-chloro-5-iodobenzoic acid CAS No. 540501-04-0

2-Amino-4-chloro-5-iodobenzoic acid

Cat. No.: B1291610
CAS No.: 540501-04-0
M. Wt: 297.48 g/mol
InChI Key: VOCXXKZBKWSNCR-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-iodobenzoic acid, also known as ACIBA, is an organic compound that is widely used in scientific research. This compound has been used in a variety of experiments to study its biochemical and physiological effects, as well as its potential applications in drug development.

Scientific Research Applications

Palladium-Catalysed Carbonylation

2-Iodoaniline derivatives, closely related to 2-Amino-4-chloro-5-iodobenzoic acid, serve as bifunctional substrates in palladium-catalysed carbonylation reactions. These reactions yield various compounds like 2-aryl-benzo[ d ][1,3]oxazin-4-one derivatives and dibenzo[ b , f ][1,5]-diazocine-6,12-dione derivatives, depending on the substituents used (Ács et al., 2006).

Photodecomposition Studies

Research on chlorobenzoic acids, similar in structure to this compound, has shown that ultraviolet irradiation can lead to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid (Crosby & Leitis, 1969).

Synthesis of 5-(2-Amino-4-chlorophenyl)tetrazole

2-Amino-4-chlorocyanobenzene, synthesized from 4-chloro-2-nitrobenzoic acid (a related compound), undergoes reactions to form 5-(2-amino-4-chloro)phenyltetrazole. This synthesis is an example of how derivatives of this compound can be used in creating complex organic compounds (Li Fu-gang, 2006).

Spectroscopic and Chemical Analysis

The spectroscopic properties (FTIR, FT-Raman, UV, and NMR) of compounds like 4-amino-5-chloro-2-methoxybenzoic acid, which share similarities with this compound, have been extensively studied. These studies provide insights into the molecule's structure, vibrational frequencies, and electronic properties (Poiyamozhi et al., 2012).

Safety and Hazards

2-Amino-4-chloro-5-iodobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-amino-4-chloro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCXXKZBKWSNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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